

An In-depth Technical Guide to α -Angelica Lactone (CAS 591-12-8)

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

Cat. No.: B190580

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Abstract

α -Angelica lactone (CAS 591-12-8), a naturally occurring five-membered unsaturated γ -lactone, has garnered significant interest in the scientific community for its diverse applications, ranging from its use as a flavoring agent to its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of the core properties of α -Angelica lactone, including its physicochemical characteristics, spectroscopic data, synthesis, and biological activities. Detailed experimental protocols for its synthesis and for assessing its impact on key detoxification enzymes are provided to facilitate further research and development.

Physicochemical Properties

α -Angelica lactone is a colorless to pale yellow liquid at room temperature, with a characteristic sweet, herbaceous, and somewhat tobacco-like odor.[1] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[2]

Property	Value	References
CAS Number	591-12-8	[3]
Molecular Formula	C ₅ H ₆ O ₂	[3]
Molecular Weight	98.10 g/mol	[3]
IUPAC Name	5-methylfuran-2(3H)-one	[3]
Synonyms	4-Hydroxy-3-pentenoic acid γ -lactone, 5-Methyl-2(3H)-furanone	[4][5]
Appearance	Colorless to pale yellow liquid; white crystals when cooled	[1][6]
Melting Point	13-17 °C	[1][4]
Boiling Point	55-56 °C at 12 mmHg	[1][4]
Density	1.092 g/mL at 25 °C	[1][4]
Refractive Index (n _D ²⁰)	1.448	[1][4]
Flash Point	68.33 °C (155 °F)	[7]
Solubility	Soluble in ethanol and ether; slightly soluble in water.	[2][6]
InChI	InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3	[3]
SMILES	CC1=CCC(=O)O1	[3]

Spectroscopic Data

The structural elucidation of α -Angelica lactone is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR): Spectral data for ^1H NMR of α -Angelica lactone is available and can be accessed through various chemical databases.[8]
- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum shows distinct peaks corresponding to the five carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

The IR spectrum of α -Angelica lactone exhibits characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is typically observed for the C=O (carbonyl) group of the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry data reveals a molecular ion peak corresponding to the molecular weight of α -Angelica lactone (98.10 g/mol).[3]

Synthesis

α -Angelica lactone can be synthesized through the dry distillation of levulinic acid.[1] This process involves the intramolecular dehydration and cyclization of levulinic acid to form the lactone.

Experimental Protocol: Synthesis of α -Angelica Lactone from Levulinic Acid

This protocol is based on the general principle of levulinic acid distillation.[4]

Materials:

- Levulinic acid
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Vacuum source
- Heating mantle

- Acid catalyst (optional, e.g., a small amount of sulfuric acid or a solid acid catalyst)[6]

Procedure:

- Set up the distillation apparatus for vacuum distillation.
- Place levulinic acid in the round-bottom flask. An acid catalyst can be added to facilitate the reaction.[6]
- Heat the flask to a pot temperature of 150-175 °C under a reduced pressure of 17-50 mmHg. [4]
- α -Angelica lactone and water will distill over. Collect the distillate in the receiving flask.
- The overhead distillate temperature should be maintained below 120 °C.[4]
- Separate the water from the collected distillate.
- The crude α -Angelica lactone can be further purified by fractional distillation.

Characterization: The identity and purity of the synthesized α -Angelica lactone should be confirmed using spectroscopic methods (NMR, IR, MS) and by comparing its physicochemical properties with the literature values.

Biological Activity and Mechanism of Action

α -Angelica lactone has been identified as a promising chemopreventive agent.[1] Its primary mechanism of action involves the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogenic and toxic substances.

Induction of Detoxification Enzymes

α -Angelica lactone has been shown to increase the synthesis of glutathione (GSH) and enhance the activity of Glutathione S-Transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) in various tissues, including the esophagus, stomach, intestine, and liver.[9][10]

Figure 1: Proposed mechanism of chemoprevention by α -Angelica lactone.

Experimental Protocols for Assessing Biological Activity

The following are detailed protocols for determining the effect of α -Angelica lactone on GST and UGT enzyme activities.

This spectrophotometric assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

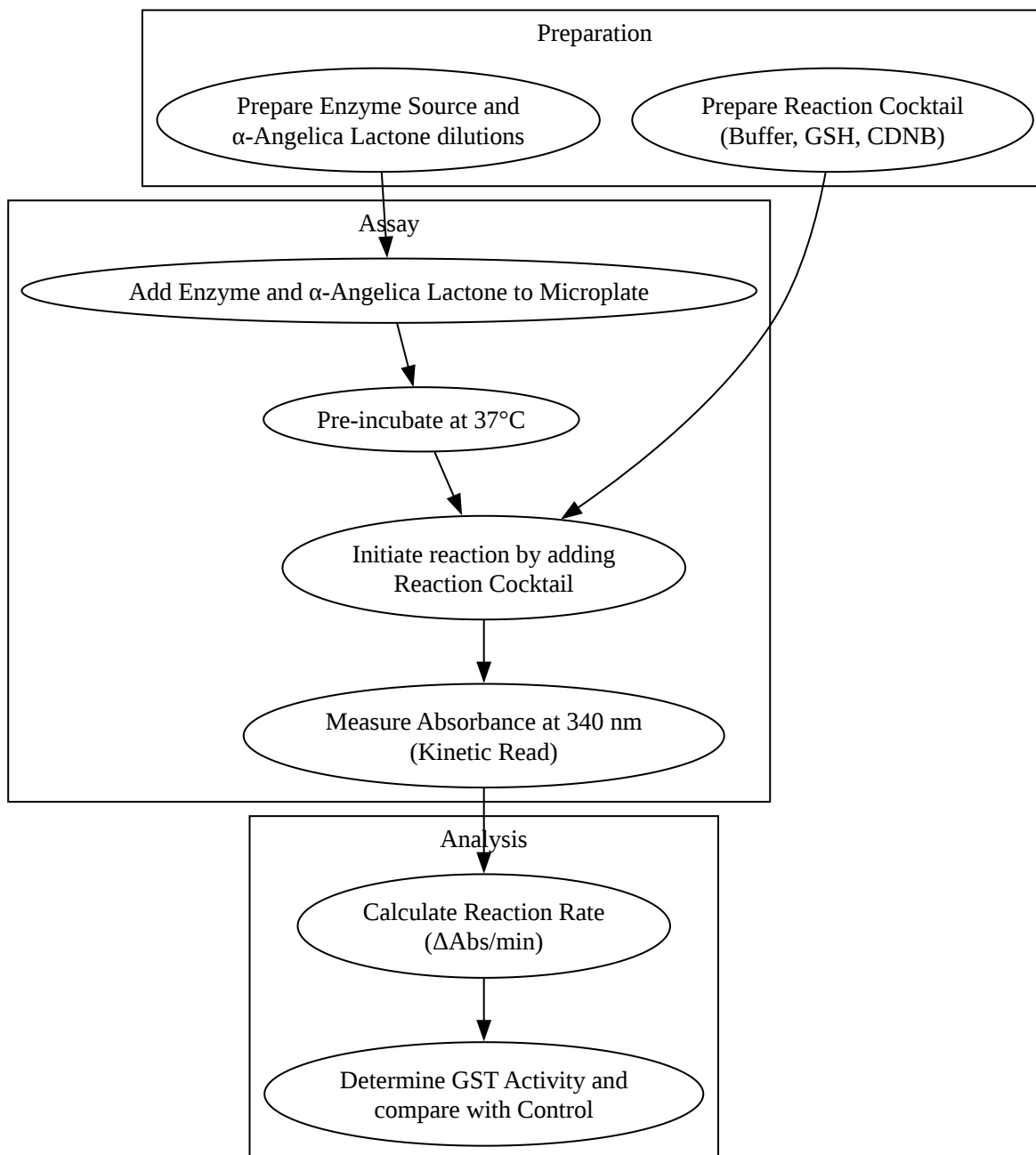
Materials:

- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
- Reduced glutathione (GSH) solution (e.g., 100 mM in water)
- 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
- Enzyme source (e.g., rat liver cytosol or microsomes)
- α -Angelica lactone solutions at various concentrations
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a reaction cocktail containing phosphate buffer, GSH solution, and CDNB solution.
- In the wells of the microplate, add the enzyme source.
- Add different concentrations of α -Angelica lactone to the respective wells. Include a control group with no α -Angelica lactone.
- Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a few minutes.
- Initiate the reaction by adding the reaction cocktail to all wells.

- Immediately measure the absorbance at 340 nm and continue to record the absorbance at regular intervals (e.g., every minute for 5-10 minutes).
- Calculate the rate of reaction (change in absorbance per minute).
- GST activity is proportional to the rate of increase in absorbance. Compare the activity in the presence of α -Angelica lactone to the control.



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Figure 2: Experimental workflow for the GST activity assay.

This assay typically uses a probe substrate that becomes fluorescent or can be easily detected by LC-MS/MS after glucuronidation.

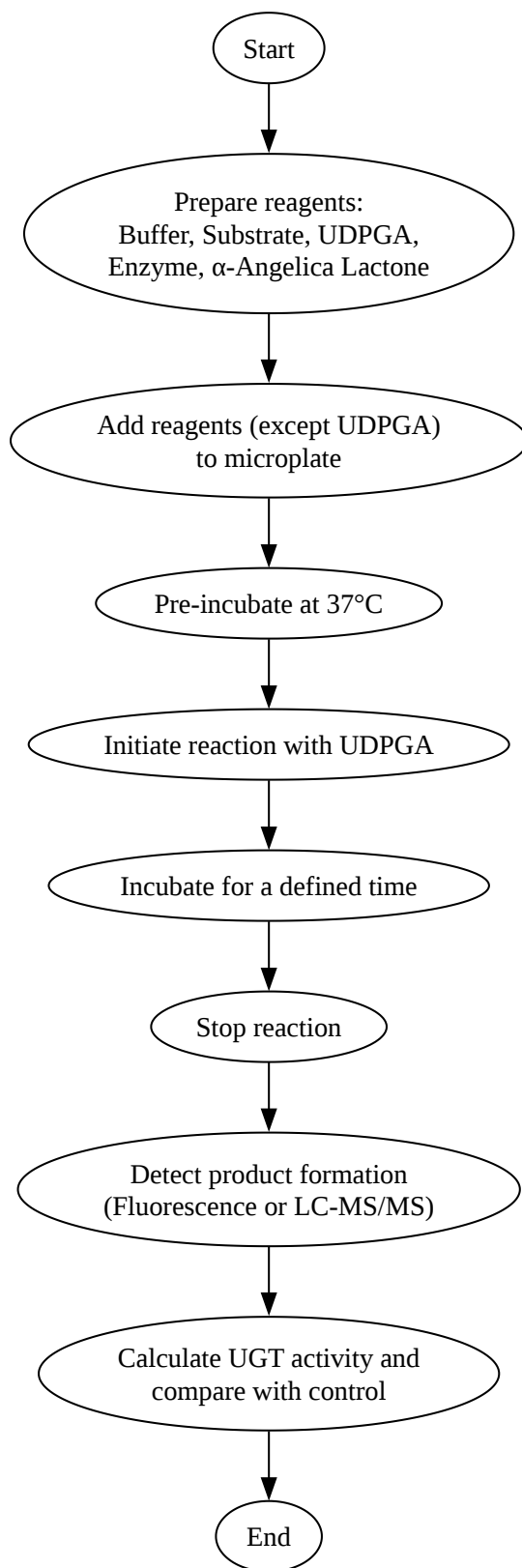
Materials:

- Buffer (e.g., Tris-HCl, pH 7.4)
- UGT probe substrate (e.g., 4-methylumbelliferone for a fluorescent assay)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- Enzyme source (e.g., rat liver microsomes)
- α -Angelica lactone solutions at various concentrations
- 96-well microplate (black for fluorescence)
- Microplate reader (fluorescence or LC-MS/MS)
- Stopping solution (e.g., trichloroacetic acid)

Procedure:

- In the wells of the microplate, add the buffer, enzyme source, and the UGT probe substrate.
- Add different concentrations of α -Angelica lactone to the respective wells, including a control.
- Pre-incubate the plate at 37 °C.
- Initiate the reaction by adding UDPGA to all wells.
- Incubate for a specific period (e.g., 30-60 minutes).
- Stop the reaction by adding the stopping solution.
- Measure the formation of the glucuronidated product using a suitable detection method (e.g., fluorescence intensity or LC-MS/MS).

- UGT activity is proportional to the amount of product formed. Compare the activity in the presence of α -Angelica lactone to the control.



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Figure 3: Logical workflow for the UGT activity assay.

Safety and Handling

α -Angelica lactone is a combustible liquid and should be handled with care.[11] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12] Store in a cool, dry, and well-ventilated area away from sources of ignition.[12]

Conclusion

α -Angelica lactone is a versatile molecule with significant potential, particularly in the field of chemoprevention. This guide has provided a detailed overview of its core properties and methodologies for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further exploration of this promising compound.

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